Bienvenue dans la boutique en ligne BenchChem!

4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide

Kinase Inhibitor Design Medicinal Chemistry Hinge-Binder Pharmacophore

Validated hinge-binder for ATP-competitive kinase inhibitor design. The 4-amino-3-carboxamide substitution is essential for hinge interaction geometry; des-amino or regioisomeric analogs cannot substitute. XLogP3 -1.2 ensures exceptional aqueous solubility for fragment screening and NMR campaigns. Pre-formed scaffold bypasses complex multi-step synthesis. Serves as a core intermediate for kinase libraries targeting skin disorders and polypharmacological ECS modulation (CB1/CB2/FAAH). Request a quote today.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 15828-09-8
Cat. No. B3348201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
CAS15828-09-8
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1=C(C(=C(NC1=O)O)C(=O)N)N
InChIInChI=1S/C6H7N3O3/c7-2-1-3(10)9-6(12)4(2)5(8)11/h1H,(H2,8,11)(H4,7,9,10,12)
InChIKeyRIJYZDBGANXPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide (CAS 15828-09-8): Core Scaffold & Kinase Motif Definition


4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide (CAS 15828-09-8) is a 3,4-disubstituted pyridin-2(1H)-one derivative with a molecular weight of 169.14 g/mol and an XLogP3 value of -1.2 [1]. It belongs to the 1,2-dihydro-2-oxo-pyridine-3-carboxamide class, which is widely explored for polypharmacological modulation, including within the endocannabinoid system [2]. Critically, the presence of the 4-amino substituent adjacent to the 3-carboxamide group defines this compound as the core of a validated kinase hinge-binder motif, making it a strategic building block for ATP-competitive inhibitor design rather than a generic intermediate [3].

Generic Substitution Risks with 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide (15828-09-8): Why Close Analogs Cannot Be Interchanged


In-class analogs often possess superficially similar pyridone cores but exhibit profoundly different biological profiles due to specific regioisomeric or functional group substitutions. For instance, the des-amino analog 2,6-dihydroxynicotinamide (CAS 35441-11-3) shows efficacy in stimulating dermal collagen and inhibiting elastase [1], a biological mechanism entirely distinct from the kinase hinge-binding activity enabled by the 4-amino group in the target compound [2]. Similarly, the 4-carboxamide regioisomer (CAS 14533-64-3) places the carboxamide at a non-equivalent vector, altering critical hydrogen bond geometry. Therefore, substituting the target compound with its closest available relatives risks failure in projects requiring the specific 4-amino-3-carboxamide pharmacophore for ATP-competitive inhibition.

Quantitative Differential Evidence for 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide Against Closest Comparators


Validated Kinase Hinge-Binder Motif vs. Dermatological Activity of Des-Amino Analog

The 4-amino-3-carboxamide disubstituted pyridine-2(1H)-one motif present in the target compound has been explicitly validated and optimized as a core scaffold for ATP-competitive kinase hinge-binding in a medicinal chemistry program targeting skin disorders [1]. In contrast, the direct des-amino analog, 2,6-dihydroxynicotinamide (CAS 35441-11-3), does not function as a kinase hinge-binder but instead acts as an anti-skin aging agent that stimulates collagen types I and III and inhibits elastase/MMP activity [2]. This represents a qualitative but critical bifurcation in biological utility.

Kinase Inhibitor Design Medicinal Chemistry Hinge-Binder Pharmacophore

Superior Aqueous Solubility Potential via Lower LogP and Higher TPSA vs. Des-Amino Analog

The target compound exhibits a computed XLogP3 of -1.2 and a Topological Polar Surface Area (TPSA) of 118 Ų [1]. This contrasts with the des-amino analog (CAS 35441-11-3), which is more lipophilic with a LogP of 0.292 and has a lower TPSA of 96.44 Ų . A negative LogP indicates a strong preference for aqueous over organic phases, which can be advantageous for achieving higher solution concentrations in biological assay buffers.

Physicochemical Profiling Solubility Enhancement Drug Discovery

Enhanced Hydrogen Bond Donor Capacity for Receptor Interaction vs. Carbonitrile Analog

The target compound's 3-carboxamide group provides both hydrogen bond donor (HBD) and acceptor (HBA) capabilities, contributing to its total HBD count of 4 and HBA count of 4 [1]. The carbonitrile analog (CAS 15828-10-1) replaces the carboxamide with a nitrile group, which can only act as a hydrogen bond acceptor, leaving it with an HBD count of 3 . In kinase hinge-binding, donor-acceptor pairing is essential for establishing stable bidentate interactions with the backbone amide and carbonyl of the hinge residue.

Structure-Activity Relationship Hydrogen Bonding Target Engagement

Critical 3-Carboxamide Regiochemistry for Hinge-Binding vs. 4-Carboxamide Isomer

The target compound positions its carboxamide at the 3-position of the pyridone ring, which is the validated geometry for engaging the kinase hinge region via a donor-acceptor-donor motif [1]. The 4-carboxamide regioisomer, 2,6-dihydroxypyridine-4-carboxamide (CAS 14533-64-3, LogP 0.47590 ), places the carboxamide at a non-equivalent vector. This positional shift would prevent the carboxamide from forming the same productive hydrogen bonds with the hinge backbone, likely resulting in a complete loss of ATP-competitive activity.

Regiochemistry Pharmacophore Modeling Binding Mode

Differential Hydrogen Bonding Profile Allows Tunable Selectivity vs. Des-Amino Analog

The target compound possesses a unique 4 HBD / 4 HBA hydrogen bond profile, driven by the 4-amino substituent [1]. The des-amino analog (CAS 35441-11-3) has a different profile of 3 HBD / 5 HBA . The extra HBD in the target compound can engage an additional backbone carbonyl in the kinase hinge, while the reduced HBA count limits potential off-target contacts. This altered profile provides a starting point for achieving kinase selectivity profiles not attainable with the analog lacking the 4-amino group.

Kinase Selectivity Hinge-Binder Design Off-Target Profiling

Definitive Application Scenarios for Procuring 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide (CAS 15828-09-8)


ATP-Competitive Kinase Inhibitor Library Design

As a validated 4-amino-3-carboxamide disubstituted pyridine-2(1H)-one kinase hinge-binder, this compound is the core scaffold for designing ATP-competitive kinase inhibitor libraries. The Beilstein article explicitly identifies this motif as a medicinal chemistry starting point for a kinase program targeting skin disorders [1]. When the project objective involves constructing a library of compounds that compete with ATP at the hinge region, this specific scaffold is required, and the des-amino or regioisomeric analogs cannot serve as functional replacements.

Fragment-Based Drug Discovery Requiring High Solubility Fragments

With a computed XLogP3 of -1.2, this is an exceptionally hydrophilic fragment with significantly lower lipophilicity than close analogs like 2,6-dihydroxynicotinamide (LogP 0.292) or 2,6-dihydroxypyridine-4-carboxamide (LogP 0.47590) [1]. In fragment-based screening where high aqueous solubility is critical to avoid false negatives due to aggregation or co-solvent interference, this scaffold provides a distinct advantage. Its low LogP ensures reliable solubility in buffer-based assays, making it suitable for high-concentration fragment soaking or NMR-based screening campaigns [2].

Synthesis of Polypharmacological Agents Targeting the Endocannabinoid System

The 1,2-dihydro-2-oxo-pyridine-3-carboxamide scaffold has demonstrated broad-spectrum affinity for CB1 and CB2 cannabinoid receptors and additional ECS components such as FAAH [1]. The target compound itself, with its free 4-amino group, is the ideal intermediate for introducing diverse 4-substituents (as detailed in the SAR studies) to tune activity across multiple ECS targets. Utilizing analogs that lack the free amino group would restrict the ability to install the varied 4-substituents required for achieving polypharmacology within the ECS.

Route Scouting and Scale-Up for Complex Pyridin-2(1H)-one Libraries

The synthesis of this compound is non-trivial, with efficient access to the core proving more challenging than expected. An optimized, large-scale library synthesis has been developed to overcome these difficulties [1]. This makes procurement of the pre-formed building block highly valuable for organizations that want to bypass the intricate route scouting and optimization required to produce this scaffold internally. The documented synthetic challenges further differentiate it from simpler pyridinecarboxamide alternatives that are more readily accessible.

Quote Request

Request a Quote for 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.